![molecular formula C19H16ClN5O3S B2858199 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021112-30-0](/img/structure/B2858199.png)
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
“N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are interesting due to their potential chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .
Scientific Research Applications
Medicinal Chemistry c-Met Inhibition
This compound has been reported to have potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . This is particularly important in the field of cancer research, as c-Met plays a crucial role in cancer cell survival, proliferation, and migration .
2. Medicinal Chemistry: GABA A Modulating Activity Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity . This suggests potential applications in the development of drugs for neurological disorders .
Fluorescent Probes
These heterocycles have been used as fluorescent probes . This application is valuable in biological and chemical research for the detection and imaging of specific components or processes .
Structural Units of Polymers
The compound has been incorporated into polymers for use in solar cells . This suggests potential applications in the field of renewable energy .
Inhibition of BACE-1
The compound has demonstrated BACE-1 (β-secretase 1) inhibition . BACE-1 is a key enzyme in the production of amyloid β-peptides, which accumulate in the brains of Alzheimer’s disease patients .
Anti-Breast Cancer Agents
Compounds similar to this have shown potent cytotoxic activities against MDA-MB-231 cells, a type of breast cancer cell . This suggests potential applications in the development of anti-cancer drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as other 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors in the biological system . These interactions can lead to a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .
Mode of Action
It is known that many triazole compounds exert their effects through the inhibition of key enzymes involved in the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential interaction with cyclo-oxygenase enzymes . By inhibiting these enzymes, the compound could reduce the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. This could explain the anti-inflammatory and analgesic activities observed for similar compounds .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may have anti-inflammatory, analgesic, and possibly antimicrobial effects .
properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3S/c20-16-9-5-4-8-15(16)19-23-22-17-10-11-18(24-25(17)19)28-13-12-21-29(26,27)14-6-2-1-3-7-14/h1-11,21H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIKFONIXYUEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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